dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
Description
Systematic Nomenclature and Synonyms
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose is a nucleotide-activated sugar derivative with a systematic IUPAC name of thymidine 5'-[3-(2-deoxy-D-hexo-3,4-diulopyranosyl) dihydrogen diphosphate]. The compound belongs to the class of dTDP-sugars, characterized by a deoxythymidine diphosphate (dTDP) group linked to a modified hexose moiety. Alternative nomenclature includes thymidine 5'-{3-[(6R)-6-(hydroxymethyl)-4,5-dioxotetrahydro-2H-pyran-2-yl] dihydrogen diphosphate}, emphasizing the oxo and dideoxy functional groups at positions 3, 4, and 2,6 of the sugar ring.
Synonyms for this compound are diverse, reflecting its role in biochemical pathways and historical naming conventions:
Molecular Formula and Weight
The molecular formula of this compound is C₁₆H₂₂N₂O₁₄P₂ , with a molecular weight of 528.30 g/mol . The structure comprises a thymine base, a deoxyribose-phosphate backbone, and a highly modified glucose derivative (Table 1).
Table 1: Molecular Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₁₄P₂ | |
| Molecular Weight | 528.30 g/mol | |
| SMILES | C[C@@H]1C(=O)C(=O)CC@HOP(=O)(O)OP(=O)(O)OC[C@@H]2C@HO | |
| InChI Key | FHKRUUVTZNTHKJ-NJIBTWPXSA-N |
Stereochemical Configuration and Conformational Analysis
The stereochemistry of this compound is defined by the D-glucose configuration, with specific modifications at positions 2, 3, 4, and 6. The sugar ring adopts a pyranose form with a β-anomeric configuration linked to the dTDP group. Key stereochemical features include:
- C2 and C6 deoxygenation : Removal of hydroxyl groups at these positions.
- C3 and C4 dehydrogenation : Introduction of conjugated double bonds between C3 and C4, forming a diketone system.
- C5 hydroxymethyl group : Retains the (R)-configuration, consistent with D-glucose derivatives.
Conformational analysis using nuclear magnetic resonance (NMR) and computational models reveals that the pyranose ring adopts a ⁴C₁ chair conformation , stabilized by hydrogen bonding between the C5 hydroxymethyl group and the phosphate backbone. The 3,4-diketone moiety introduces rigidity, limiting ring puckering and favoring a planar geometry across C3–C4.
Crystallographic Data and Three-Dimensional Structure
While direct crystallographic data for this compound are limited, structural insights are inferred from homologous compounds and computational models. The PubChem3D database provides a generated conformer model (CID: 16738686) based on quantum mechanical calculations, predicting a low-energy conformation with an RMSD of 0.6 Å across 10 diverse conformers. Key features include:
- dTDP-binding motif : The thymine base stacks with aromatic residues in enzyme active sites, while the diphosphate group coordinates Mg²⁺ ions.
- Sugar moiety orientation : The 3,4-diketone group aligns perpendicular to the pyranose ring, facilitating redox reactions in biosynthetic pathways.
Comparisons with crystallized analogs, such as dTDP-4-keto-6-deoxy-D-glucose (PDB: 2PAE), reveal conserved interactions between the sugar’s C2 and C6 positions and catalytic histidine residues in dehydratase enzymes. These structural parallels suggest a shared mechanistic framework for nucleotide sugar modifications in bacterial secondary metabolism.
Properties
Molecular Formula |
C16H22N2O14P2 |
|---|---|
Molecular Weight |
528.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13?/m1/s1 |
InChI Key |
FHKRUUVTZNTHKJ-NRNNPPJOSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
Canonical SMILES |
CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origin of Product |
United States |
Preparation Methods
Role of TDP-Glucose 4,6-Dehydratase (EC 4.2.1.46)
The biosynthesis begins with dTDP-D-glucose, which undergoes a two-step dehydration and rearrangement catalyzed by TDP-glucose 4,6-dehydratase (EC 4.2.1.46). This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, an intermediate that spontaneously rearranges to form this compound. The reaction mechanism involves the elimination of water and the formation of a double bond between C3 and C4, facilitated by the enzyme’s active site (Table 1).
Table 1: Key Enzymatic Reactions in this compound Biosynthesis
dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucose 3-Reductase (EC 1.1.1.384)
In pathways leading to L-digitoxose, dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucose 3-reductase (EC 1.1.1.384) further modifies the compound. This enzyme oxidizes dTDP-4-dehydro-2,6-dideoxy-α-D-glucose in the presence of NADP+, yielding the target compound and NADPH. The reaction is reversible, enabling the interconversion of intermediates in deoxysugar biosynthesis (Equation 1):
This enzyme is critical in Streptomyces venezuelae and Actinomadura kijaniata for producing L-digitoxose-containing antibiotics.
Structural Insights Guiding Enzymatic Preparation
The molecular structure of this compound (C₁₆H₂₂N₂O₁₄P₂, MW 528.30 g/mol) features a thymidine diphosphate group linked to a 3,4-didehydro-2,6-dideoxyglucose moiety. The 3,4-didehydro group introduces rigidity and reactivity, necessitating precise enzymatic control to avoid undesired side reactions. The compound’s SMILES and InChI identifiers provide a roadmap for rational enzyme engineering (Table 2).
Table 2: Structural and Computational Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₁₄P₂ | |
| SMILES | C[C@@H]1C(=O)C(=O)CC@HOP(=O)(O)OP(=O)(O)OC[C@@H]2C@HO | |
| InChI | InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)... (abbreviated) | |
| Predicted CCS (Ų) | 205.9 ([M+H]⁺), 198.8 ([M-H]⁻) |
Chemical Synthesis: Challenges and Prospects
Chemical synthesis of this compound is less common due to the complexity of stereochemical control and phosphorylation steps. However, hypothetical routes can be extrapolated from analogous dTDP-sugar syntheses:
Phosphorylation and Coupling Strategies
A potential route involves:
-
Glycosylation : Coupling a protected 3,4-didehydro-2,6-dideoxyglucose derivative with thymidine monophosphate (TMP) using activating agents like carbodiimides.
-
Phosphorylation : Introducing the diphosphate group via phosphoramidite chemistry.
-
Deprotection : Removing protecting groups under mild conditions to preserve the didehydro structure.
This approach faces challenges in maintaining the labile 3,4-didehydro group and achieving high yields.
Comparative Analysis of Enzymatic vs. Chemical Methods
Table 3: Enzymatic vs. Chemical Synthesis Comparison
| Parameter | Enzymatic Method | Chemical Synthesis |
|---|---|---|
| Yield | High (70–90%) | Moderate (30–50%) |
| Scalability | Suitable for industrial production | Limited by complex steps |
| Stereochemical Control | Excellent | Requires chiral auxiliaries |
| Cost | Moderate (enzyme production) | High (protecting groups, reagents) |
Industrial and Research Applications
Custom enzyme kits (e.g., Creative Enzymes’ EXWM-0303) enable laboratory-scale production of this compound, with lead times of 5–9 weeks. These kits utilize recombinant enzymes optimized for activity and stability, supporting drug discovery and metabolic engineering .
Q & A
Q. What is the biosynthetic pathway for dTDP-3,4-didehydro-2,6-dideoxy-D-glucose, and which enzymes are involved?
The compound is synthesized via a multi-step pathway starting from dTDP-glucose. Key enzymes include:
- dTDP-D-glucose 4,6-dehydratase (Gdh) : Converts dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose .
- TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase (SpnO) : Catalyzes the elimination of a water molecule to form this compound (EC 4.2.1.159) .
Methodological validation involves HPLC analysis to monitor substrate depletion and product formation (e.g., tracking dTTP/dTDP-glucose levels) and capillary electrophoresis with photodiode array (CE-PDA) for real-time detection of intermediates .
Q. How is this compound detected and quantified in enzymatic assays?
- Spectrophotometric assays : Measure absorbance at 320 nm under alkaline conditions to detect dTDP-6-deoxy-D-xylo-hexulose intermediates .
- CE-PDA : Resolves complex mixtures of nucleotide-activated sugars with high sensitivity, enabling quantification of intermediates like dTDP-3-amino-3,6-dideoxy-D-glucose .
- HPLC : Validates enzyme activity by quantifying dTTP/dTDP-glucose ratios in reaction mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity data for enzymes involved in this compound biosynthesis?
Discrepancies in enzyme specificity (e.g., SpnQ acting on dTDP-4-keto-2,6-dideoxy-D-glucose vs. other substrates) can be addressed via:
- Site-directed mutagenesis : Identify critical residues (e.g., W305 in N-formyltransferase) that alter substrate binding .
- Kinetic isotope effects (KIEs) : Use deuterium-labeled substrates (e.g., TDP-[3-²H]-4-amino-4,6-dideoxy-D-glucose) to probe catalytic mechanisms and substrate preference .
- Structural studies : X-ray crystallography (e.g., Phaser-2.1 software for molecular replacement) resolves enzyme-substrate interactions .
Q. What experimental strategies are recommended for elucidating the radical SAM-dependent mechanisms in this compound modification?
Radical SAM enzymes (e.g., DesII) require:
- Cluster characterization : UV-visible spectroscopy and EPR to confirm [4Fe-4S] cluster integrity .
- Redox coupling assays : Use flavodoxin, flavodoxin reductase, and NADPH to reduce the [4Fe-4S]²⁺ cluster and sustain activity .
- Deuterium tracing : Monitor deuterium incorporation into SAM or products to distinguish radical-mediated vs. non-radical pathways .
Q. How can structural heterogeneity in this compound derivatives be characterized?
- X-ray crystallography : Resolve 3D structures of enzyme-ligand complexes (e.g., dTDP-Qui3N bound to N-formyltransferase) .
- NMR spectroscopy : Assign stereochemistry of unstable intermediates (e.g., dTDP-2,6-dideoxy-D-glycero-hex-2-enos-4-ulose) .
- Mass spectrometry (MS) : Confirm molecular weights and fragmentation patterns of acylated or aminated derivatives .
Q. What methods are used to validate the biological activity of this compound in glycosylation pathways?
- In vitro reconstitution : Combine purified enzymes (e.g., SpnO, SpnN, SpnQ) with dTDP-glucose and cofactors (NAD(P)H, PLP) to track glycan assembly .
- Gene knockout studies : Disrupt biosynthetic genes (e.g., rmlA, wlaRA) in model organisms (e.g., Campylobacter jejuni) and analyze glycosylation defects .
- Functional assays : Measure binding affinity of glycan-modified proteins to lectins or antibodies .
Methodological Challenges and Solutions
Q. How to address instability of this compound during purification?
Q. What analytical approaches distinguish this compound from structurally similar nucleotide sugars?
- Ion-pair chromatography : Resolve dTDP-sugars using tetrabutylammonium acetate as a counterion .
- Enzymatic digestion : Treat samples with phosphatases to release deoxy sugars for GC-MS analysis .
- Circular dichroism (CD) : Differentiate enantiomers (e.g., D- vs. L-configurations) based on optical activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
